molecular formula C18H19N3O3S2 B2646260 4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-2-yl)benzamide CAS No. 897615-88-2

4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2646260
CAS No.: 897615-88-2
M. Wt: 389.49
InChI Key: HZLMECUUWJAIAM-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound features a benzamide core substituted with an azepane sulfonyl group and a cyanothiophene moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Azepane Sulfonyl Group: This step involves the sulfonylation of the benzamide using azepane sulfonyl chloride under basic conditions.

    Attachment of the Cyanothiophene Moiety: The final step may involve the coupling of the cyanothiophene group to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the functional groups attached to the benzamide core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-2-yl)benzamide would depend on its specific biological target. Generally, sulfonylureas are known to interact with proteins or enzymes, modulating their activity. The compound may bind to a specific receptor or enzyme, altering its function and leading to a biological response. The molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)-N-(2-cyanothiophen-3-yl)benzamide
  • 4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-4-yl)benzamide
  • 4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-5-yl)benzamide

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-2-yl)benzamide is unique due to the specific positioning of the cyanothiophene moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in terms of its binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c19-13-15-9-12-25-18(15)20-17(22)14-5-7-16(8-6-14)26(23,24)21-10-3-1-2-4-11-21/h5-9,12H,1-4,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMECUUWJAIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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